molecular formula C7H9NO B2997749 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 89937-59-7

7-Oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No. B2997749
CAS RN: 89937-59-7
M. Wt: 123.155
InChI Key: SOCKWJNQKNADLU-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound with the CAS Number: 89937-59-7 . It has a molecular weight of 123.15 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is 1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is a liquid . It is stored at room temperature . The compound has a molecular weight of 123.15 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques: The construction of the 7-oxabicyclo[2.2.1]heptane skeleton involves a novel method using substrates derived from 3-cyclohexen-1-ol, transformed into the target compound through a series of chemical reactions (Iwakura et al., 2017).
  • Stereochemistry and Derivatives: Synthesis of various derivatives involves the Diels-Alder reaction, exploring the stereochemistry of the products, which has implications for chemical synthesis and design (Jarvest & Readshaw, 1992).
  • Molecular Structure Investigations: Gas electron diffraction studies have elucidated the molecular structure of 7-oxabicyclo[2.2.1]heptane, providing detailed insights into bond lengths and angles, crucial for understanding its chemical behavior (Oyanagi et al., 1975).

Chemical Reactivity and Transformations

  • Reactivity with Brønsted Acids: The derivatives of 7-oxabicyclo[2.2.1]heptadiene show varied reactivity when treated with Brønsted acids, leading to products like phenols and fulvenes, which is significant for chemical synthesis (Maggiani et al., 1999).
  • Catalytic Syntheses: A gold(I)-catalyzed cycloisomerization process has been developed for synthesizing a range of 7-oxabicyclo[2.2.1]heptanes, demonstrating the compound's utility in complex chemical syntheses (Gu et al., 2016).

Applications in Material Science

  • Polymerization Studies: Research on the enthalpies of polymerization of 7-oxabicyclo[2.2.1]heptane and its derivatives informs material science, particularly in the field of polymer chemistry (Andruzzi et al., 1977).

Biological Activity and Medicinal Chemistry

  • Anti-HIV Activity: Derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been synthesized and evaluated for their anti-HIV-1 activity, highlighting the compound's potential in medicinal chemistry (Song, 2009).

Safety And Hazards

The safety information for 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCKWJNQKNADLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxabicyclo[2.2.1]heptane-2-carbonitrile

Synthesis routes and methods

Procedure details

The exo/endo-mixture of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (4.70 g, 38.8 mmol) in EtOAc (30 mL) was dissolved in EtOAc (30 mL), treated with 10% Pd/C (0.300 g, 0.282 mmol) and hydrogenated (20 psi) for 2 h. The solids were removed via filtration, washed with EtOAc and the filtrate concentrated in vacuo to afford an exo/endo-mixture of 7-oxabicyclo[2.2.1]heptane-2-carbonitrile (4.80 g, 100%) as a colorless oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Citations

For This Compound
2
Citations
A Warm, P Vogel - The Journal of Organic Chemistry, 1986 - ACS Publications
The “naked sugars” are optically pure synthetic intermediates. Their advantage compared with natural sugars is that they possess a number of unsubstituted carbon atoms that can be …
Number of citations: 106 pubs.acs.org
D Josien‐Lefebvre, C Le Drian - Helvetica chimica acta, 2007 - Wiley Online Library
The total synthesis of the noncyanogenic cyanoglucoside 1, originally isolated from Ilex warburgii, was achieved in nine steps (9% overall yield), starting from an optically pure Diels–…
Number of citations: 4 onlinelibrary.wiley.com

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